REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2.O.CN(C)[CH:19]=[O:20]>>[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[C:10]2[CH:19]=[O:20]
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Name
|
|
Quantity
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18.5 g
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
15.15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
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240 mL
|
Type
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reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
|
Details
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This is stirred for 30 minutes at 20°C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then added at 5°C
|
Type
|
WAIT
|
Details
|
for 30 minutes at 40°C
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
are then quickly added
|
Type
|
CUSTOM
|
Details
|
The yellow solution obtained
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Type
|
TEMPERATURE
|
Details
|
is maintained at 40°-45°C for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After 11/2 hours stirring at ambient temperature the precipitate
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethyl alcohol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |